3-(2-Aminopropyl)phenol basic properties
3-(2-Aminopropyl)phenol basic properties
An In-Depth Technical Guide to the Core Basic Properties of 3-(2-Aminopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and biological activity of 3-(2-Aminopropyl)phenol. The information is intended to support research and development activities involving this compound.
Physicochemical Properties
3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine or gepefrine, is a phenethylamine (B48288) derivative.[1][2] It is recognized for its biological activity, particularly in modulating blood pressure.[3][4][5] The core physicochemical data for this compound are summarized below.
Table 1: Physicochemical Data for 3-(2-Aminopropyl)phenol
| Property | Value | Source |
| CAS Number | 1075-61-2 | [1][3][4][6][7][8] |
| Molecular Formula | C₉H₁₃NO | [1][2][6][7] |
| Molecular Weight | 151.21 g/mol | [1][2][3][4][6] |
| Melting Point | 137 °C | [4] |
| Boiling Point | 273.23 °C (rough estimate) | [4] |
| Density | 1.0406 g/cm³ (rough estimate) | [4] |
| pKa | 9.86 ± 0.10 (Predicted) | [4] |
| Water Solubility | Described as a water-soluble drug.[6] Quantitative data not readily available. | |
| InChI Key | WTDGMHYYGNJEKQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(CC1=CC(=CC=C1)O)N | [2][3][6] |
Biological Activity and Mechanism of Action
3-(2-Aminopropyl)phenol exhibits significant biological effects, primarily as a sympathomimetic agent.[1] Its mechanism of action involves the release of norepinephrine (B1679862) from adrenergic nerve terminals.[1] This activity leads to an increase in blood pressure, making it effective in treating orthostatic hypotension.[3][4][5] Clinical observations suggest it has a minimal effect on heart rate.[1][3]
Furthermore, it interacts with the serotonergic system, acting as a partial agonist at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors, and as an antagonist at the 5-HT₂A receptor.[1]
Caption: Mechanism of action for 3-(2-Aminopropyl)phenol.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-(2-Aminopropyl)phenol are crucial for reproducible research.
Synthesis and Purification Workflow
A general synthetic route involves the reductive amination or alkylation of phenol (B47542) derivatives.[1] One specific, though general, procedure involves the reaction of a substituted aminophenol with sodium nitrite (B80452).[1]
Caption: General workflow for synthesis and purification.
Protocol:
-
Reaction Setup: Dissolve the starting phenol derivative (e.g., 3-((3-aminopropyl)amino)phenol hydrobromide) in ethanol under acidic conditions in a suitable reaction vessel.
-
Reagent Addition: Slowly add sodium nitrite to the solution while maintaining the reaction temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane/methanol gradients).[1]
-
Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product into an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to achieve high purity.[1]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.
pKa Determination Protocol (Spectrophotometric Method)
This protocol is adapted from general methods for determining the pKa of aminophenols.[9][10]
-
Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa range (e.g., pH 8 to 11).
-
Stock Solution: Prepare a stock solution of 3-(2-Aminopropyl)phenol in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution.
-
UV-Vis Measurement: Measure the UV-Vis absorbance spectrum of each sample at two or three selected wavelengths where the protonated and deprotonated species have different absorbances.
-
Data Analysis: Plot the absorbance as a function of pH. The inflection point of the resulting curve corresponds to the pKa of the compound.[9]
Solubility Determination (Isothermal Shake-Flask Method)
This is a standard and reliable method for determining the solubility of phenolic compounds in various solvents.[11][12]
-
Sample Preparation: Add an excess amount of solid 3-(2-Aminopropyl)phenol to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Determine the concentration of 3-(2-Aminopropyl)phenol in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Spectroscopic Data
While specific spectra for 3-(2-Aminopropyl)phenol are not provided in the search results, typical spectroscopic features for phenols can be expected.
-
Infrared (IR) Spectroscopy: A characteristic broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H and C=C stretching bands would also be present.[13]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons would appear in the 7-8 δ range. The proton on the oxygen-bearing carbon would be deshielded, appearing in the 3.4 to 4.5 δ range. The phenolic O-H proton can appear over a wide range (3-8 δ).[13]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom bonded to the hydroxyl group is typically deshielded and absorbs in the 50 to 80 δ range.[13]
References
- 1. 3-(2-Aminopropyl)phenol | 1075-61-2 | Benchchem [benchchem.com]
- 2. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(2-aminopropyl)phenol CAS#: 1075-61-2 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-(2-Aminopropyl)phenol | 1075-61-2 | BAA07561 | Biosynth [biosynth.com]
- 7. 3-(2-Aminopropyl)phenol [srdpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. bowdoin.edu [bowdoin.edu]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
